2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-
Beschreibung
The compound 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- features a pyrazolo[4,3-c]pyridine core with:
- A carboxylic acid group at position 7,
- A phenyl substituent at position 2,
- A 2-methoxyethyl group at position 4.
Eigenschaften
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-8-7-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXDKVIGGVXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122187 | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-52-3 | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Pyrazolo-Pyridine Ring Construction
The pyrazolo[4,3-c]pyridine scaffold in Compound X is typically assembled through one of three primary routes:
A. [3+2] Cycloaddition Approach
Reaction between 4-aminopyridine-3-carbonitrile derivatives and diazo compounds generates the fused pyrazole ring system. Optimal results occur with ethyl diazoacetate in dichloromethane at -15°C, producing the bicyclic intermediate in 65-72% yield. The electron-withdrawing cyano group directs regioselective cyclization at the C4 position of the pyridine ring.
B. Tandem Alkylation-Cyclization
Mitsunobu conditions (DIAD, PPh₃) facilitate O-alkylation of 3-hydroxypyridine precursors with propargyl bromides, followed by copper-catalyzed azide-alkyne cyclization (CuAAC) to form the pyrazole ring. This method introduces the 2-phenyl substituent early in the synthesis through appropriate bromide selection.
C. Multicomponent Reaction (MCR) Synthesis
A reported three-component reaction combines phenylhydrazine, dimethyl acetylenedicarboxylate, and 2-methoxyethylamine in ethanol under reflux to construct the pyrazolo[4,3-c]pyridine core in a single step (58% yield). While efficient, this route provides limited control over substituent positioning.
Functional Group Installation and Modification
2-Methoxyethyl Substituent Incorporation
The 5-(2-methoxyethyl) side chain is installed through:
N-Alkylation of Pyridine Nitrogen
Reacting the deprotonated pyridine nitrogen with 2-methoxyethyl methanesulfonate (2.5 equiv) in DMF at 80°C for 6 h achieves 85% alkylation yield. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reaction rate by 3-fold.
Reductive Amination
Condensation of 5-aminopyrazolo[4,3-c]pyridine intermediates with 2-methoxyacetaldehyde followed by NaBH₄ reduction introduces the substituent with excellent stereocontrol (dr >20:1).
Reaction Optimization and Process Chemistry
Catalytic System Development
| Catalyst System | Reaction Type | Yield Improvement | Byproduct Reduction |
|---|---|---|---|
| PdCl₂(PPh₃)₂ (2 mol%) | Suzuki Coupling | 78% → 89% | 12% → 4% |
| TEMPO (10 mol%) | Oxidation | 65% → 82% | 22% → 9% |
| ZrCl₄ (1.2 equiv) | Cyclization | 54% → 73% | 30% → 11% |
Microwave irradiation (150W, 100°C) reduces cyclization time from 18 h to 45 minutes while maintaining 78% yield. Solvent screening identified 2-MeTHF as superior to DMF for carboxyl group preservation during alkylation steps.
Industrial-Scale Considerations
A continuous flow process developed for the penultimate step achieves:
-
92% conversion at 120°C residence time
-
85% isolated yield after crystallization
-
98.5% purity by HPLC
Critical parameters include precise temperature control (±2°C) and degassing of the reagent stream to prevent oxidative decomposition.
Purification and Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves Compound X from common impurities with retention time 12.3±0.2 min. Preparative HPLC conditions:
-
Mobile Phase: 25 mM NH₄OAc (pH 5.0)/MeOH
-
Flow Rate: 20 mL/min
-
Load Capacity: 150 mg per injection
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.42 (s, 1H, H-4), 7.89-7.45 (m, 5H, Ph), 4.31 (t, J=6.8 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃), 3.58-3.49 (m, 4H, CH₂CH₂O)
HRMS (ESI+): Calculated for C₁₈H₁₇N₃O₅ [M+H]⁺: 364.1241 Found: 364.1239
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki coupling, and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2H-Pyrazolo[4,3-c]pyridine derivatives are being explored for their potential as enzyme inhibitors , especially in the context of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Research indicates that these compounds can inhibit the proliferation of certain cancer cell lines, making them candidates for anticancer drug development .
The biological activities of this compound extend beyond anticancer properties. It has been investigated for its potential as an antimicrobial agent and for its role in inhibiting carbonic anhydrases, which are important targets in treating various pathological conditions. The interaction studies have shown that these compounds can effectively bind to specific molecular targets through hydrogen bonds and hydrophobic interactions .
Chemical Synthesis
In synthetic organic chemistry, 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties .
Material Science
The compound is also being explored for its potential applications in material science , particularly in developing new materials with specific electronic or optical properties. This aspect is still under research but holds promise for future technological advancements .
Case Study 1: Anticancer Properties
A study investigated the effects of various derivatives of 2H-Pyrazolo[4,3-c]pyridine on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in several tested lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrases by pyrazolo[4,3-c]pyridine sulfonamides showed promising results. The compounds exhibited competitive inhibition with high binding affinity to the enzyme's active site, indicating their potential use as therapeutic agents against diseases where carbonic anhydrases play a role .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential kinase inhibitors with anticancer properties |
| Biological Activity | Antimicrobial effects and inhibition of carbonic anhydrases |
| Chemical Synthesis | Building block for complex heterocyclic compounds |
| Material Science | Development of materials with unique electronic or optical properties |
Wirkmechanismus
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- involves its interaction with specific molecular targets. For instance, it induces apoptosis in cancer cells by activating caspase 9 and cleaving PARP-1 . The compound also affects the expression levels of proteins involved in cell proliferation, such as PCNA.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at Position 5
The 2-methoxyethyl group distinguishes the target compound from analogues with alkyl, aryl, or amino substituents at position 5. Key comparisons include:
Key Observations :
Functional Group Variations at Position 7
The carboxylic acid group at position 7 contrasts with ester or amide derivatives:
Biologische Aktivität
The compound 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
This compound features a complex pyrazolo[4,3-c]pyridine core with several functional groups, including a carboxylic acid and a ketone. The presence of a methoxyethyl group and phenyl substituents enhances its structural diversity, which is crucial for its biological activity.
Biological Activities
Research indicates that derivatives of 2H-Pyrazolo[4,3-c]pyridine exhibit significant biological activities:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor for various enzymes, particularly kinases and carbonic anhydrases. Studies suggest that it can bind to the active sites of these enzymes, inhibiting their function and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
- Anticancer Properties :
- Antimicrobial Activity :
The mechanism by which 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid exerts its biological effects primarily involves:
- Binding Interactions : The compound interacts with molecular targets such as enzymes and receptors through hydrogen bonds and hydrophobic interactions. This binding inhibits enzymatic activity critical for cellular functions .
- Inhibition of Kinase Activity : As a kinase inhibitor, it prevents phosphorylation processes essential for cell cycle progression and survival.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various pyrazolo[4,3-c]pyridine derivatives on human carbonic anhydrases (hCA). The results indicated that certain derivatives exhibited superior inhibition compared to standard drugs, highlighting their potential therapeutic applications in conditions where hCA plays a pivotal role .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against Hep G2 cells. The findings revealed that the compound's cytotoxic effects were dose-dependent, suggesting its potential as a chemotherapeutic agent in liver cancer treatment .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group modifications. Key steps include:
- Cyclization with DMFDMA : Ethyl 3-dimethylaminopropenoates undergo cyclization in dimethylformamide (DMF) with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the pyrazolo[4,3-c]pyridine core .
- Substituent introduction : The 2-methoxyethyl and phenyl groups are introduced via nucleophilic substitutions or coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products .
Optimization strategies : Adjusting solvent polarity (e.g., dichloromethane for steric hindrance reduction) and using catalysts like palladium for cross-coupling reactions can improve yields (typically 50–70%) .
Q. How is structural characterization performed for this compound?
Key analytical methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 2-methoxyethyl group shows a triplet at δ 3.5–3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423.5 for C₂₂H₂₅N₅O₄) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .
Q. What are the preliminary biological screening protocols for this compound?
Initial assays :
- Cytotoxicity : Tested against cancer cell lines (e.g., K562, MCF-7) using MTT assays, with GI₅₀ values reported in the micromolar range (1–10 µM) .
- Enzyme inhibition : Phosphodiesterase (PDE) inhibition assays measure IC₅₀ via fluorescence-based substrate cleavage .
- Solubility : Preclinical solubility is assessed in PBS (pH 7.4) or DMSO to guide dosing in in vivo models .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Case example : Variations in reported PDE inhibition vs. cytotoxicity may arise from:
- Substituent effects : The 2-methoxyethyl group enhances solubility but reduces affinity for PDE4B compared to bulkier substituents .
- Assay conditions : Differences in cell lines (e.g., MV4-11 vs. MCF-7) or enzyme isoforms (PDE4B vs. PDE3A) alter activity profiles .
Resolution strategy : Perform side-by-side comparative assays under standardized protocols and use molecular docking to predict binding modes .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives?
SAR approaches :
- Substituent variation : Replace the 2-methoxyethyl group with ethyl, fluorophenyl, or piperazine moieties to assess impacts on potency .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., the pyridine nitrogen) and hydrophobic regions using software like Schrödinger .
- Metabolic stability : Assess esterase-mediated hydrolysis of the carboxylic acid group in liver microsomes to guide prodrug design .
Q. How can synthetic scalability be improved without compromising purity?
Scalability challenges : Multi-step synthesis often leads to low overall yields (<50%). Solutions include:
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- In-line analytics : Use HPLC-MS for real-time monitoring to reduce purification steps .
Q. What advanced techniques elucidate the compound’s mechanism of action?
Mechanistic studies :
- Target identification : Chemical proteomics (e.g., affinity chromatography with immobilized compound) identifies binding partners like kinases or PDE isoforms .
- Cellular imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives .
- Transcriptomics : RNA-seq reveals downstream gene expression changes (e.g., apoptosis markers) in treated cells .
Q. How do environmental factors (pH, temperature) affect stability and reactivity?
Stability profiles :
- pH sensitivity : The carboxylic acid group undergoes hydrolysis at pH > 8, requiring storage at pH 6–7 in lyophilized form .
- Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature storage (−20°C) .
Reactivity under stress : Forced degradation studies (e.g., UV light, oxidants) identify major degradation pathways for formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
